2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization in the presence of a suitable catalyst to form the pyrrole ring.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl cyanide can be compared with other similar compounds, such as:
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrole: This compound lacks the cyanide group, which may result in different chemical reactivity and biological activity.
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl chloride:
2-amino-1-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrrol-3-yl bromide: Similar to the chloride analog, this compound features a bromide group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H17N3O2/c1-23-14-8-9-17(18(10-14)24-2)22-12-16(15(11-20)19(22)21)13-6-4-3-5-7-13/h3-10,12H,21H2,1-2H3 |
InChI Key |
GQKQJGRQIRYXDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(C(=C2N)C#N)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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